2-Amino-5-fluoro-6-benzothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-fluoro-6-benzothiazolecarbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and the cyano group in the structure enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile typically involves the reaction of 2-aminobenzothiazole with fluorinated reagents under specific conditions. One common method includes the use of fluorinated pyridines and the application of the Baltz-Schiemann reaction, which involves the transformation of amino groups into fluorine substituents . Another approach involves the reaction of 2-aminobenzothiazole with α-halo ketones in the presence of a sulfide nucleophile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-fluoro-6-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-fluoro-6-benzothiazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A parent compound with similar biological activities but lacking the fluorine and cyano groups.
2-Amino-6-fluorobenzothiazole: A closely related compound with a fluorine atom but without the cyano group.
2-Cyano-6-aminobenzothiazole: Another related compound with a cyano group but without the fluorine atom.
Uniqueness
2-Amino-5-fluoro-6-benzothiazolecarbonitrile is unique due to the presence of both the fluorine and cyano groups, which enhance its chemical reactivity and potential for various applications. These functional groups can significantly influence the compound’s biological activity and its interactions with molecular targets .
Eigenschaften
Molekularformel |
C8H4FN3S |
---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-amino-5-fluoro-1,3-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C8H4FN3S/c9-5-2-6-7(1-4(5)3-10)13-8(11)12-6/h1-2H,(H2,11,12) |
InChI-Schlüssel |
ODCIUGDMUZDROZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1SC(=N2)N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.